molecular formula C25H21FN2O4S2 B2745680 (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone CAS No. 959504-33-7

(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone

Cat. No. B2745680
M. Wt: 496.57
InChI Key: KLERVSJEPAGLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C25H21FN2O4S2 and its molecular weight is 496.57. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds, including thiazolyl and thiophene derivatives, have been synthesized and characterized using various spectroscopic techniques and computational methods. These studies provide insights into the molecular structure, stability, and potential reactivity of these compounds (Shahana & Yardily, 2020).

Antitumor Activity

  • Research on similar structural analogs has revealed distinct inhibition of cancer cell proliferation, suggesting potential antitumor applications. For example, compounds structurally related to the given chemical name have shown efficacy against various cancer cell lines (Tang & Fu, 2018).

Antimicrobial Activity

  • Synthesis of Schiff bases using related thiophene derivatives has demonstrated excellent in vitro antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Docking Studies

  • Molecular docking studies are employed to predict the interaction of these compounds with biological targets, providing insights into their potential antiviral, antibacterial, or anticancer activities. For instance, docking studies have been used to explore the antiviral activity and pharmacokinetic behavior of related compounds (FathimaShahana & Yardily, 2020).

Photophysical Properties

  • Some related compounds exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).

Anticonvulsant Agents

  • Design and synthesis of related triazinyl derivatives as sodium channel blockers demonstrate significant anticonvulsant activities, offering a pathway for the development of novel therapeutics for neurological disorders (Malik & Khan, 2014).

properties

IUPAC Name

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S2/c1-15-7-13-18(14-8-15)34(30,31)24-21(27)23(22(29)16-9-11-17(26)12-10-16)33-25(24)28-19-5-3-4-6-20(19)32-2/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLERVSJEPAGLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.